1,4-Dibenzoyl-1,4-dibromobutane
Overview
Description
1,4-Dibenzoyl-1,4-dibromobutane is a chemical compound with the molecular formula C18H16Br2O2 . It is also known by its CAS number 71225-00-8 . The compound consists of two benzoyl groups and two bromine atoms attached to a butane backbone .
Synthesis Analysis
1,4-Dibenzoyl-1,4-dibromobutane can be synthesized through various methods. One approach involves the condensation reaction of a 3-(phenyl/substituted phenyl)-4-amino-5-hydrazino-1,2,4-triazole (H(2)L) with salicylaldehyde/2-hydroxyacetophenone and 1,4-dibromobutane in the presence of oxovanadium(IV) sulfate in ethanol .
Molecular Structure Analysis
The compound’s molecular weight is 424.13 g/mol . Its IUPAC Standard InChI is InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2 , and the InChIKey is ULTHEAFYOOPTTB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Scientific Research Applications
Polymorphism Studies
1,4-Dibenzoyl-1,4-dibromobutane has been studied for its polymorphism. A triclinic polymorph of this compound, distinct from the previously known monoclinic polymorph, was discovered, offering insights into its structural variations and potential applications in material science (Ton & Bolte, 2004).
Anion Exchange Membranes
In a study focused on ether-free poly(bis-alkylimidazolium) ionenes, 1,4-dibenzoyl-1,4-dibromobutane was used in the synthesis of anion exchange membranes (AEMs) with applications in energy and environmental technology. These AEMs exhibited high ion exchange capacity and conductivity, demonstrating the compound's relevance in advanced material design (Dong et al., 2020).
Synthesis of α,ω-Diynes
The compound has been utilized in the stereoselective synthesis of chiral α,ω-diynes, showcasing its importance in organic synthesis and potentially pharmaceutical applications (Caporusso et al., 2002).
Conformational Analysis
1,4-Dibenzoyl-1,4-dibromobutane has been analyzed for its methylenic sequence conformation, contributing to a better understanding of molecular geometry in isoelectronic series, which is crucial in the field of crystallography and molecular modeling (Deguire & Brisse, 1988).
Electrochemical Reduction Studies
The electrochemical reduction of 1,4-dibenzoyl-1,4-dibromobutane on different cathodes (aluminium and mercury) has been studied, providing insights relevant to electrochemistry and material science (Brown & Gonzalez, 1973).
properties
IUPAC Name |
2,5-dibromo-1,6-diphenylhexane-1,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2O2/c19-15(17(21)13-7-3-1-4-8-13)11-12-16(20)18(22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMCSOQEVOCQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCC(C(=O)C2=CC=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376207 | |
Record name | 1,4-DIBENZOYL-1,4-DIBROMOBUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibenzoyl-1,4-dibromobutane | |
CAS RN |
71225-00-8 | |
Record name | 2,5-Dibromo-1,6-diphenyl-1,6-hexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71225-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-DIBENZOYL-1,4-DIBROMOBUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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